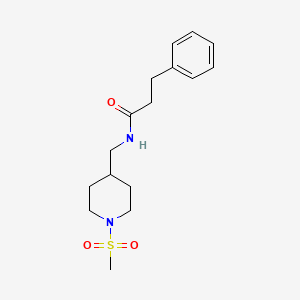
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives involves intra- and intermolecular reactions . A detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds have been described .科学的研究の応用
Enantioseparation and Analytical Method Development
A study explored the simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound closely related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide and its neutral intermediate. The research utilized reversed phase and normal phase liquid chromatography with a new type of polysaccharide stationary phase, achieving baseline enantioseparation with high resolution. This method was validated for injection precision, linearity, and accuracy, demonstrating no matrix interference and confirming the specificity of the method through mass spectra evaluation of each enantiomer (Zhou et al., 2010).
Pharmacokinetic Studies
Another study focused on the pharmacokinetic profile of a growth hormone secretagogue, which shares structural similarities with this compound. The investigation into the compound's oxidative metabolism in human liver microsomes revealed a unique metabolic pathway involving pyridine ring opening, highlighting the compound's extensive metabolism and suggesting potential pathways for similar compounds (Yue et al., 2011).
Anti-acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed significant anti-acetylcholinesterase (anti-AChE) activity. By substituting the benzamide with a bulky moiety and introducing an alkyl or phenyl group at the nitrogen atom of benzamide, the activity was dramatically enhanced. The study identified one of the derivatives as a potent inhibitor of acetylcholinesterase, suggesting the potential application of this compound in developing antidementia agents due to its structural resemblance (Sugimoto et al., 1990).
Anti-angiogenic and DNA Cleavage Activities
A study on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives evaluated their anti-angiogenic and DNA cleavage abilities. This research demonstrated significant activities in inhibiting the formation of blood vessels in vivo and exhibited potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, indicating possible research applications for compounds with similar structures (Kambappa et al., 2017).
将来の方向性
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide” and related compounds may have potential applications in the future.
特性
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNVDGWGGXRIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
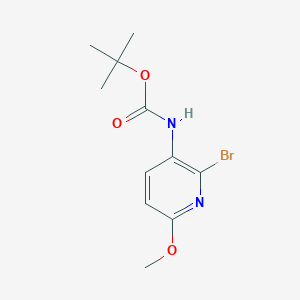
![3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2871233.png)
![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

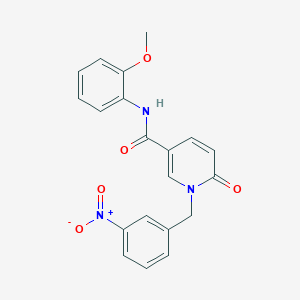
![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)
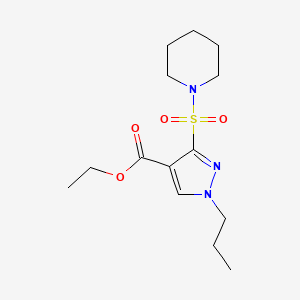
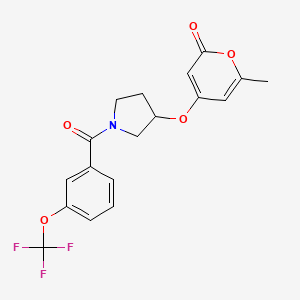
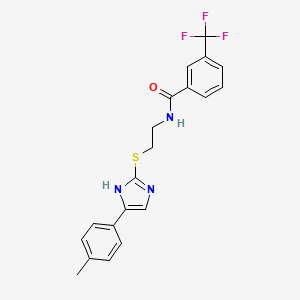

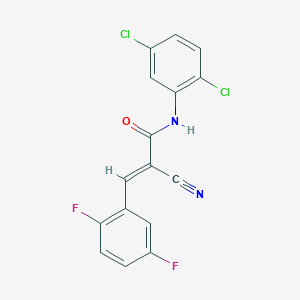
![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)


